4-hydroxypiperidine-4-carboxylic Acid

Description

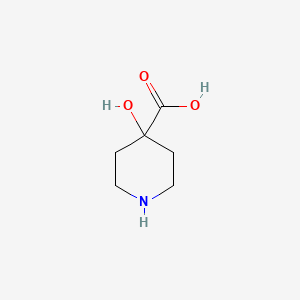

4-Hydroxypiperidine-4-carboxylic acid is a hydroxylated derivative of piperidine-4-carboxylic acid, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the 4-position of the piperidine ring. This bifunctional structure enhances its utility in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name |

4-hydroxypiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5(9)6(10)1-3-7-4-2-6/h7,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKPSFIMIQSISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403285 | |

| Record name | 4-hydroxypiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-06-0 | |

| Record name | 4-hydroxypiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the enantioselective multistage synthesis, which involves azide reductive cyclization of aldehydes .

Industrial Production Methods: Industrial production methods often involve the use of accessible raw materials and cost-effective processes. For instance, the synthesis of N-boc-4-hydroxypiperidine involves the use of 4-piperidone hydrochloride hydrate, sodium borohydride, and di-tert-butyl dicarbonate under specific reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive sites.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen bromide for substitution reactions and sodium borohydride for reduction reactions . The reaction conditions vary depending on the desired product, with temperatures ranging from 0 to 75°C and solvents such as acetic acid being used .

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that can be further modified for various applications .

Scientific Research Applications

4-Hydroxypiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, derivatives of this compound have been studied for their potential biological activities, including antitumor properties .

Medicine: In medicine, it is used in the development of pharmaceutical compounds. For example, pyrimidine derivatives containing the 4-hydroxypiperidine group have shown promising antitumor activity .

Industry: In the industrial sector, it is used in the production of various chemical products, including drug intermediates and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the carboxyl group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₆H₁₁NO₃ (free acid); C₆H₁₁NO₃·HCl (hydrochloride salt) .

- Molecular Weight : 145.16 g/mol (free acid); 181.62 g/mol (hydrochloride) .

- Physical State : White to off-white crystalline powder .

- Storage : Requires storage at +2 to +8°C for stability .

- Applications : Primarily used as a building block in drug intermediates, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights critical differences between 4-hydroxypiperidine-4-carboxylic acid and its analogs:

Key Research Findings

Hydroxyl Group Impact: The hydroxyl group in this compound improves solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs like piperidine-4-carboxylic acid hydrochloride. This enhances bioavailability in prodrug formulations .

Substituent Effects :

- Ethoxycarbonyl Group : The ethoxycarbonyl modification in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid increases steric bulk, reducing solubility (Log S = -2.3) but improving metabolic stability .

- Pyridinyl Group : The pyridinyl substitution in 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl introduces aromaticity, enabling π-π stacking interactions in kinase inhibitors .

Heterocyclic Variations : Pyrimidine-4-carboxylic acid’s aromatic ring system offers distinct electronic properties, making it a preferred scaffold in antiviral agents compared to saturated piperidine derivatives .

Biological Activity

4-Hydroxypiperidine-4-carboxylic acid (HPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of HPCA, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 145.16 g/mol. The presence of these functional groups allows HPCA to engage in various chemical reactions and biological interactions.

The biological activity of HPCA is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate various biological pathways, influencing cellular responses and potential therapeutic outcomes.

Antitumor Properties

Research indicates that derivatives of HPCA exhibit promising antitumor activity. For instance, pyrimidine derivatives containing the 4-hydroxypiperidine group have shown effectiveness against various cancer cell lines, suggesting that HPCA may serve as a valuable scaffold for developing new anticancer agents .

Antimicrobial Activity

HPCA has also been evaluated for its antimicrobial properties. It exhibits inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial therapies .

Neuroprotective Effects

Studies have suggested that HPCA may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems and modulation of neuroinflammation are areas of ongoing research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HPCA, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H11NO3 | Antitumor and antimicrobial properties |

| 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid | C8H13NO3 | Enhanced analgesic properties due to acetyl substitution |

| 1-Acetylpiperidine-4-carboxylic acid | C8H13NO2 | Explored for antimicrobial activity |

This comparison highlights how variations in functional groups can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of HPCA and its derivatives:

- Antitumor Activity : A study demonstrated that HPCA derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating significant cytotoxic effects .

- Neuroprotective Studies : In vivo models have shown that HPCA can reduce neuroinflammation markers, suggesting its potential role in treating conditions like Alzheimer's disease .

- Antimicrobial Efficacy : Laboratory tests revealed that HPCA derivatives displayed activity against resistant bacterial strains, supporting their use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.